Product packaging for Fmoc-Ala(1-Pyz)-OH(Cat. No.:CAS No. 1217450-35-5)

Fmoc-Ala(1-Pyz)-OH

Cat. No.: B2394113
CAS No.: 1217450-35-5
M. Wt: 377.4
InChI Key: LFIMKADLAIDVGC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Ala(1-Pyz)-OH is a non-natural, Fmoc-protected amino acid building block designed for solid-phase peptide synthesis (SPPS). The compound features a pyrazole functional group on the alanine side chain, which can be critical for introducing specific structural or functional characteristics into synthetic peptides. This derivative allows researchers to explore novel peptide architectures and develop molecules with tailored properties for advanced research applications in medicinal chemistry and chemical biology. Like standard Fmoc-amino acids, the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is typically removed under basic conditions, such as with a solution of piperidine in DMF, providing an orthogonal protection strategy compatible with a wide range of other protecting groups. This reagent is intended for use by qualified researchers in a laboratory setting. Handling Note: Store in a cool, dry place, protected from light. For best results, refer to the lot-specific Certificate of Analysis for detailed handling and storage instructions. ATTENTION: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N3O4 B2394113 Fmoc-Ala(1-Pyz)-OH CAS No. 1217450-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIMKADLAIDVGC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Non Canonical Amino Acids in Advanced Peptide and Protein Science

While the 20 canonical amino acids form the fundamental basis of proteins in all living organisms, the exploration of non-canonical amino acids (ncAAs) has opened new frontiers in peptide and protein science. mdpi.com There are over 900 known ncAAs, which are not directly encoded by the genetic code but can be incorporated into peptides and proteins through various in vivo and in vitro methods. mdpi.comnih.gov The introduction of ncAAs allows for the creation of peptides and proteins with novel properties and functions. mdpi.com These modifications can enhance structural stability, improve resistance to enzymatic degradation, and introduce unique functionalities, making them valuable tools in drug discovery and materials science. mdpi.comnih.gov The use of ncAAs is a key strategy in generating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but possess improved pharmacokinetic properties. nih.gov

Strategic Utility of Fmoc Protected Amino Acid Derivatives in Contemporary Synthetic Methodologies

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.com Introduced by Carpino and Han in 1970, the Fmoc group offers a milder alternative to the traditional tert-butyloxycarbonyl (Boc) protecting group. altabioscience.comnih.gov The key advantage of Fmoc chemistry lies in its base-lability; the Fmoc group is removed under mild basic conditions, typically with piperidine (B6355638), which is orthogonal to the acid-labile side-chain protecting groups. nih.govactivotec.com This orthogonality prevents the premature cleavage of side-chain protecting groups during the iterative process of peptide chain elongation. nih.gov The use of Fmoc-protected amino acids has become the predominant method for peptide synthesis, including for complex and modified peptides, due to its compatibility with a wide range of functionalities and the ease of automation. altabioscience.comnih.gov

Distinctive Role of the Pyrazole Moiety in Molecular Design and Functionality

The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a significant pharmacophore in medicinal chemistry. nih.govsphinxsai.com First described by Ludwig Knorr in 1883, pyrazole and its derivatives are found in numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. nih.govsphinxsai.com The pyrazole moiety's utility stems from its unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature contributes to molecular stability and binding interactions with biological targets. nih.gov The incorporation of a pyrazole ring into a molecule can improve its lipophilicity and solubility, thereby enhancing its pharmacokinetic profile. nih.gov

Historical Development of Fmoc Based Chemistry for Specialized Building Blocks

Stereoselective Synthesis of 3-(1-Pyrazolyl)-L-alanine as a Precursor

The creation of 3-(1-Pyrazolyl)-L-alanine with high stereochemical purity is paramount. Researchers have explored various pathways, which can be broadly categorized into direct functionalization of an alanine (B10760859) scaffold or the construction of the amino acid from non-amino acid starting materials (de novo synthesis).

Directly modifying the side chain of alanine to introduce a pyrazole (B372694) ring presents a concise route to the target molecule. One advanced method involves the transition metal-catalyzed C-H functionalization of a protected alanine derivative. researchgate.net This strategy allows for the direct connection of a side chain to the alanine backbone. researchgate.net Specifically, palladium-catalyzed δ-C(sp³)–H olefination has been demonstrated as a viable method for creating nonproteinogenic amino acids by altering the side chain of existing natural amino acids. researchgate.net While these methods highlight a potential pathway, late-stage functionalization approaches can sometimes be challenging. For instance, pyridinium (B92312) derivatives of 2,3-diaminopropionic acid have shown instability under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), leading to elimination byproducts. rsc.org This underscores the need for careful optimization when applying direct functionalization to synthesize pyrazole-containing alanines.

De novo synthesis involves constructing the chiral amino acid from acyclic or different chiral precursors, offering high control over stereochemistry.

Several strategies have been developed:

Cycloaddition Reactions: [3+2] cycloadditions using azomethine imines are a powerful tool for creating a wide variety of pyrazole derivatives with controlled saturation levels. researchgate.net This method provides access to diverse pyrazole structures that can be further elaborated into the desired amino acid. researchgate.net Similarly, 1,3-dipolar cycloadditions of nitrilimines, generated in situ, with appropriate alkenes can produce pyrazolines, which are then oxidized to the aromatic pyrazole core. unibo.it

Catalytic Asymmetric Synthesis: Chiral phosphoric acids have been employed as catalysts for the enantioselective synthesis of pyrazole-based unnatural α-amino acid derivatives. researchgate.net This organocatalytic approach offers a direct route to highly enantioenriched products under mild conditions. researchgate.net

Transformation from Other Amino Acids: A synthetic approach starting from an aspartic acid-derived β-keto phosphonate (B1237965) ester has been developed. Through a Horner-Wadsworth-Emmons reaction followed by reaction with phenylhydrazine (B124118) and subsequent oxidation, pyrazole-derived α-amino acids can be synthesized with high regioselectivity. researchgate.net

Heterocyclic Transformations: Researchers have transformed 2H-pyran-2-ones into α,β-didehydro-α-amino acid (DDAA) derivatives containing a pyrazolyl moiety. nih.gov Subsequent catalytic hydrogenation of these intermediates yields the corresponding racemic alanine derivatives, which would require a resolution step to isolate the desired L-enantiomer. nih.gov

Direct Functionalization Approaches of Alanine Side Chain

N-Alpha-Fmoc Protection Protocols and Optimization

Once 3-(1-Pyrazolyl)-L-alanine is obtained, the α-amino group must be protected to allow for its use in stepwise peptide synthesis. The Fmoc group is a base-labile protecting group widely used for this purpose. wikipedia.orggoogle.com The standard procedure involves reacting the amino acid with an Fmoc-reagent under Schotten-Baumann conditions (e.g., in a sodium carbonate/dioxane/water mixture). total-synthesis.comchemicalbook.com

A typical protocol for a similar amino acid, L-alanine, involves dissolving it in a dioxane/water mixture with sodium carbonate, followed by the addition of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is stirred for several hours, after which the product, Fmoc-Ala-OH, is isolated through extraction and acidification. chemicalbook.com

In peptide synthesis, especially for complex peptides, an orthogonal protecting group strategy is essential. organic-chemistry.org This strategy allows for the selective removal of one type of protecting group in the presence of others by using different chemical conditions. organic-chemistry.orgiris-biotech.de The most common orthogonal pairing in modern solid-phase peptide synthesis (SPPS) is the use of the base-labile Fmoc group for temporary N-α-protection and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains. iris-biotech.delifetein.com The Fmoc group is typically removed with a piperidine (B6355638) solution in DMF, while tBu-based groups are cleaved with strong acid, like trifluoroacetic acid (TFA), at the end of the synthesis. iris-biotech.deub.edu This orthogonality ensures that side-chain protecting groups remain intact during the iterative N-α-deprotection and coupling cycles. organic-chemistry.org

Other protecting groups like the Alloc (allyloxycarbonyl) and pNZ (p-nitrobenzyloxycarbonyl) groups can be used in combination with Fmoc and tBu to create more complex, multi-orthogonal schemes for synthesizing branched or cyclic peptides. ub.edusigmaaldrich.com

Table 1: Common Orthogonal Protecting Groups used in Fmoc-based Peptide Synthesis

Protecting Group Function Protected Cleavage Conditions Orthogonal To
Fmoc α-Amine 20% Piperidine in DMF tBu, Boc, Trt, Alloc, pNZ
tBu (tert-butyl) Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr, Tyr) TFA Fmoc, Alloc, Dde
Boc (tert-butoxycarbonyl) Amine (Lys, Trp) TFA Fmoc, Alloc, Dde
Trt (Trityl) Amine (Asn, Gln, His), Thiol (Cys) TFA Fmoc, Alloc, Dde
Alloc (Allyloxycarbonyl) Amine, Carboxyl, Hydroxyl Pd(0) catalyst Fmoc, tBu/Boc, Dde
Dde / ivDde Amine (Lys, Orn) 2% Hydrazine in DMF Fmoc, tBu/Boc, Alloc
pNZ (p-nitrobenzyloxycarbonyl) α-Amine SnCl₂ in DMF (neutral conditions) Fmoc, tBu/Boc, Alloc

This table is generated based on information from multiple sources. iris-biotech.deub.edusigmaaldrich.com

The introduction of the Fmoc group is not always free of side reactions. nih.gov Two primary byproducts can compromise the purity of the final Fmoc-amino acid:

Dipeptide Formation: When using highly reactive Fmoc-Cl (9-fluorenylmethyl chloroformate), unwanted activation of the amino acid's carboxyl group can occur, leading to the formation of the Fmoc-Xaa-Xaa-OH dipeptide. total-synthesis.comnih.gov

Lossen-type Rearrangement: The use of Fmoc-OSu can sometimes lead to a Lossen-type rearrangement, which results in the formation of Fmoc-β-Ala-OH and related impurities. nih.gov

These impurities can be incorporated into the growing peptide chain during synthesis, making their control essential. nih.gov Several strategies have been developed to minimize these side reactions:

Use of Alternative Reagents: Fmoc-OSu is generally preferred over Fmoc-Cl as it reduces the formation of oligopeptides. total-synthesis.com Furthermore, novel Fmoc-oxime reagents have been developed that introduce the Fmoc group cleanly and significantly reduce dipeptide formation compared to traditional reagents. luxembourg-bio.com

Intermediate Silylation: To prevent the amino acid's carboxylic acid from reacting, a proposed method involves its temporary protection through silylation with a reagent like chlorotrimethylsilane (B32843) before the introduction of the Fmoc group. nih.gov

Table 2: Effect of Reagent on Byproduct Formation in Fmoc-Gly-OH Synthesis

Fmoc-Introducing Reagent Dipeptide Formation (%) Purity (%)
Fmoc-OSu 0.57% >99%
Fmoc-Oxyma-B 0.01% >99%
Fmoc-ODhbt 0.04% >99%
Fmoc-Cl Not specified, but known to cause oligomerization Not specified

Data adapted from a study on Fmoc-oxime reagents. luxembourg-bio.com

Orthogonal Protecting Group Strategies

Solution-Phase Synthesis Optimization for this compound

While solid-phase synthesis is dominant, solution-phase synthesis remains important, particularly for the large-scale production of peptides or specific building blocks. mdpi.com Optimizing the solution-phase coupling of this compound requires careful consideration of several factors to ensure high yield and prevent racemization.

Key optimization parameters include:

Coupling Reagents: A variety of coupling reagents can be used, such as carbodiimides (e.g., DIC) combined with additives (e.g., HOBt), or uronium/aminium-based reagents like HATU. mdpi.comdelivertherapeutics.com For challenging couplings involving non-canonical amino acids, reagents like HATU are often preferred for their high efficiency. delivertherapeutics.com

Solvents and Base: The choice of solvent (e.g., DMF, NMP, or DCM) and a non-nucleophilic organic base (e.g., DIPEA) is crucial for reaction efficiency. The amounts of reagents and the reaction pH must be carefully controlled. delivertherapeutics.com

Reaction Conditions: Temperature and reaction time are critical. While most couplings are performed at room temperature, some difficult sequences may benefit from slightly elevated temperatures, though this increases the risk of side reactions. ub.edu Monitoring the reaction progress by techniques like HPLC is essential to determine the optimal reaction time.

Protecting Group Stability: The conditions must be chosen to be fully compatible with the Fmoc group and any side-chain protecting groups present in the peptide fragment. For instance, the use of unprotected side chains, if possible, can simplify the process, but their potential reactivity under coupling conditions must be evaluated. delivertherapeutics.com In the case of this compound, the pyrazole ring is generally stable under standard coupling conditions.

By systematically optimizing these parameters, the efficient incorporation of this compound into oligomeric derivatives via solution-phase synthesis can be achieved with high fidelity.

Solid-Phase Synthesis Protocols for Peptide and Peptidomimetic Incorporation

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the predominant method for the solid-phase synthesis of peptides containing this compound. wikipedia.org This approach involves the sequential addition of N-terminally Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support. wikipedia.org The Fmoc group is removed at each step with a mild base, typically piperidine, while acid-labile protecting groups on amino acid side chains and the resin linker remain intact until the final cleavage step with a strong acid like trifluoroacetic acid (TFA). wikipedia.orgspringernature.com

Resin Selection and Linker Strategies for this compound Conjugation

The solid support and its associated linker are fundamental to SPPS, dictating the C-terminal functionality of the final peptide and the conditions required for its cleavage. biotage.com The choice of resin for synthesizing peptides with this compound depends on the desired final product—either a C-terminal carboxylic acid or a protected peptide fragment for further ligation.

Wang Resin: For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin is a standard choice. biotage.comuci.edu The first amino acid, this compound, is anchored to the resin's p-alkoxybenzyl alcohol linker via an ester bond. This linkage is stable to the basic conditions of Fmoc deprotection but is readily cleaved by high concentrations of TFA (typically 95%) during the final deprotection step. thermofisher.comsigmaaldrich.com Loading the first amino acid onto Wang resin can be achieved using carbodiimide (B86325) activation (e.g., DIC) with a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), although care must be taken to minimize racemization. peptide.compeptideweb.com

2-Chlorotrityl Chloride (2-CTC) Resin: When the goal is to produce a fully protected peptide fragment, a highly acid-labile resin such as 2-CTC is ideal. uci.edupeptide.com The steric bulk of the trityl linker provides a significant advantage by inhibiting side reactions like diketopiperazine formation at the dipeptide stage. peptide.com The key feature of the 2-CTC linker is its extreme sensitivity to acid. Cleavage can be achieved with very mild acidic conditions, such as a 1% solution of TFA in dichloromethane (B109758) (DCM) or with hexafluoroisopropanol (HFIP), which leaves acid-labile side-chain protecting groups (e.g., Boc, tBu) intact. uci.edusigmaaldrich.com This allows for the synthesis of protected peptide fragments suitable for segment condensation. Loading onto 2-CTC resin is generally efficient and performed with the Fmoc-amino acid and a hindered base like DIPEA in DCM. peptideweb.comresearchgate.net

The physical properties of the resin matrix, such as the polymer type (e.g., polystyrene or polyethylene (B3416737) glycol-grafted polystyrene like TentaGel) and loading capacity, are also important. sigmaaldrich.combiosynth.com For long or aggregation-prone sequences, resins with good swelling properties in polar solvents and lower loading capacities (e.g., 0.3-0.6 mmol/g) are recommended to improve reaction kinetics and minimize inter-chain aggregation. biotage.comsigmaaldrich.com

ResinLinker TypeCleavage ConditionProductPrimary Use Case for this compound
Wangp-Alkoxybenzyl AlcoholHigh TFA (e.g., 95%) thermofisher.comC-terminal acid, fully deprotected peptideDirect synthesis of the final, deprotected peptide. biotage.com
2-Chlorotrityl ChlorideTritylMild Acid (e.g., 1% TFA or HFIP/DCM) uci.edusigmaaldrich.comC-terminal acid, protected peptide fragmentSynthesis of protected fragments for segment condensation or cyclization. peptide.com
Rink AmideDioxymethoxy-benzylHigh TFA (e.g., 95%) thermofisher.comC-terminal amide, fully deprotected peptideSynthesis of C-terminally amidated peptides (if required). biotage.com

Minimization of On-Resin Side Reactions and Aggregation Phenomena

During SPPS, several side reactions can occur that reduce the yield and purity of the target peptide. While there is no specific data on side reactions involving the pyrazole ring of this compound, it is generally considered a stable heterocycle under standard SPPS conditions. csic.es The primary concerns are therefore general side reactions common to Fmoc-SPPS.

Aggregation: As the peptide chain elongates, it can form intermolecular hydrogen bonds, leading to aggregation on the resin. peptide.com This phenomenon hinders solvent and reagent access, resulting in incomplete coupling and deprotection. sigmaaldrich.com Strategies to mitigate aggregation include using low-load resins, resins with flexible linkers (e.g., PEG-based), and solvents known to disrupt secondary structures like N-methylpyrrolidone (NMP) or adding DMSO. peptide.com For particularly "difficult" sequences, the incorporation of backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or the use of pseudoproline dipeptides can effectively disrupt aggregation. peptide.comsigmaaldrich.com

Racemization: The activation of the carboxylic acid of an Fmoc-amino acid creates a potential for epimerization at the α-carbon, especially for sensitive residues like Cys and His. peptide.comnih.gov This risk is minimized by using coupling additives such as HOBt or, more effectively, HOAt, which suppress the formation of the racemization-prone oxazolone (B7731731) intermediate. peptide.comnih.gov The pyrazole moiety in this compound does not inherently increase the risk of racemization compared to other amino acids, but standard precautions should always be taken.

Diketopiperazine (DKP) Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage of the C-terminal residue, leading to the formation of a cyclic dipeptide (DKP) and cleavage from the resin. iris-biotech.de This is particularly prevalent when Proline is the second or third residue. Using sterically bulky resins like 2-chlorotrityl chloride can inhibit this side reaction. peptide.com Alternatively, coupling a pre-formed dipeptide can bypass the problematic dipeptide-resin intermediate. peptide.com

The pyrazole ring itself is a stable aromatic heterocycle. Studies on similar pyrazole-containing compounds have shown stability towards standard Fmoc deprotection conditions (20% piperidine in DMF), suggesting that side reactions involving the pyrazole ring, such as alkylation or degradation, are unlikely. csic.es

Deprotection Strategies and their Impact on Pyrazole Stability

The final stages of SPPS involve the removal of the N-terminal Fmoc group, followed by cleavage of the peptide from the resin with simultaneous removal of all side-chain protecting groups. The stability of the pyrazole ring throughout this process is paramount.

Fmoc Group Deprotection: The Fmoc group is cleaved at each cycle of the synthesis using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like DMF or NMP. springernature.comnih.gov The mechanism involves a base-catalyzed β-elimination. nih.gov The pyrazole heterocycle is chemically robust and stable under these mild basic conditions. Research on other pyrazole-containing molecules used in SPPS has confirmed their stability to repeated treatments with 20% piperidine in DMF. csic.es

Final Cleavage and Side-Chain Deprotection: The final cleavage is typically performed with a strong acid cocktail, most often based on trifluoroacetic acid (TFA). sigmaaldrich.com A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). sigmaaldrich.com Water and TIS act as "scavengers," trapping the highly reactive cationic species (e.g., tert-butyl cations) that are generated from the cleavage of side-chain protecting groups and the resin linker. This prevents the modification of sensitive residues like Trp, Met, and Tyr. sigmaaldrich.com For peptides containing particularly sensitive residues like Cys or multiple Arg residues, more complex cocktails containing scavengers like ethanedithiol (EDT) might be used. sigmaaldrich.comresearchgate.net

The pyrazole ring is stable to strong acidic conditions, including treatment with TFA. csic.es Therefore, standard cleavage cocktails used for Fmoc-SPPS are fully compatible with peptides containing the Ala(1-Pyz) residue. The choice of cleavage cocktail should be dictated by the other amino acids present in the peptide sequence, not by the presence of the pyrazole moiety. thermofisher.comsigmaaldrich.com

Spectroscopic Methodologies for Elucidating Molecular and Supramolecular Architectures

Spectroscopy is the cornerstone for the structural analysis of this compound, with each method offering unique insights into its complex architecture.

NMR spectroscopy is an indispensable tool for confirming the covalent structure of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule.

¹H NMR: The proton spectrum shows characteristic signals for the fluorenyl, alanine, and pyrazole moieties. The eight aromatic protons of the Fmoc group typically appear as complex multiplets in the downfield region of 7.30-7.90 ppm. chemicalbook.com The methine and methylene (B1212753) protons of the fluorenyl group are also distinctly visible, usually around 4.2-4.4 ppm. chemicalbook.com The α-proton of the alanine backbone is a key diagnostic signal, while the β-protons show coupling to both the α-proton and the pyrazole ring. The three protons of the pyrazole ring itself will present as distinct signals, their chemical shifts influenced by the electronic environment.

¹³C NMR: The carbon spectrum complements the proton data. Characteristic signals include the carbonyl carbons of the carbamate (B1207046) and the carboxylic acid (typically ~155 ppm and ~172 ppm, respectively). bachem.com The aromatic carbons of the Fmoc group resonate between 120-145 ppm, while the aliphatic carbons of the Fmoc group and the alanine backbone appear in the upfield region. bachem.com For instance, in the related Fmoc-Ala-Wang resin, the alanine Cα and Cβ are found at approximately 49.1 ppm and 18.0 ppm, respectively. bachem.com Isotope labeling, such as using ¹³C at the carboxyl position, can further aid in spectral assignment. sigmaaldrich.com

Interactive Table: Representative NMR Data for Related Fmoc-Alanine Structures The following table provides typical chemical shift ranges observed for the core components of Fmoc-alanine derivatives, which are foundational for interpreting the spectrum of this compound.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Fmoc Aromatic7.30 - 7.90120.0 - 145.0
Fmoc CH/CH₂4.20 - 4.4047.0, 67.0
Alanine α-CH~4.0 - 4.3~49.0 - 51.0
Alanine β-CH₃~1.30~18.0
Carbamate C=O-~155.0 - 156.0
Carboxylic Acid C=O~12.6 (broad)~172.0 - 176.0

Data inferred from spectra of Fmoc-Ala-OH and its derivatives. chemicalbook.combachem.com

Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The molecular formula is C₂₁H₁₉N₃O₄, corresponding to a molecular weight of 377.39 g/mol . iris-biotech.descbt.com

Electrospray ionization (ESI) is a common technique for analyzing such compounds. In positive ion mode, the protonated molecule [M+H]⁺ is observed. Tandem mass spectrometry (MS/MS) of this ion reveals characteristic fragmentation pathways for Fmoc-protected amino acids. A primary and highly diagnostic fragmentation is the cleavage of the Fmoc group, often through a McLafferty-type rearrangement, resulting in the loss of dibenzofulvene (166 Da) and CO₂ (44 Da). nih.gov Other significant fragment ions arise from cleavages along the amino acid backbone. nih.gov

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

Ion m/z (calculated) Description
[M+H]⁺378.4Protonated parent molecule
[M+Na]⁺400.4Sodium adduct of parent molecule
[M+H - C₁₄H₁₀]⁺212.4Loss of dibenzofulvene from the Fmoc group
[M+H - C₁₅H₁₀O₂]⁺156.1Loss of the entire Fmoc-oxy group
[M+H - Fmoc+H]⁺156.1Loss of the Fmoc protecting group

Fragmentation patterns are based on general behavior of Fmoc-protected amino acids. nih.gov

Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful for identifying the various functional groups within this compound. gatewayanalytical.com

FTIR Spectroscopy: The FTIR spectrum will display strong characteristic absorption bands. Key vibrations include the N-H stretch of the carbamate, the broad O-H stretch of the carboxylic acid, and two distinct C=O stretching bands corresponding to the urethane (B1682113) (~1720 cm⁻¹) and carboxylic acid (~1710 cm⁻¹) groups. Aromatic C=C stretching from the fluorenyl and pyrazole rings will appear in the 1600-1450 cm⁻¹ region. researchgate.net

Raman Spectroscopy: While FTIR is sensitive to polar bonds like C=O, Raman spectroscopy is particularly sensitive to the non-polar, symmetric vibrations of the aromatic rings. gatewayanalytical.com The fluorenyl group of the Fmoc moiety gives a strong and characteristic Raman signal, which is useful for quantification. The pyrazole ring vibrations will also contribute to the unique fingerprint of the molecule's Raman spectrum.

Interactive Table: Characteristic Vibrational Frequencies for this compound

Functional Group Typical Wavenumber (cm⁻¹) Spectroscopy Method
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)FTIR
N-H Stretch (Carbamate)~3300FTIR
C-H Stretch (Aromatic)3100 - 3000FTIR, Raman
C=O Stretch (Carbamate)~1720FTIR
C=O Stretch (Carboxylic Acid)~1710FTIR
C=C Stretch (Aromatic Rings)1600 - 1450FTIR, Raman

Data inferred from general spectroscopic tables and spectra of related compounds. researchgate.netnih.govchemicalbook.com

The electronic properties of this compound are dominated by its two main chromophores: the fluorenyl group and the pyrazole ring.

Fluorescence Spectroscopy: A key feature of the Fmoc group is its intrinsic fluorescence. researchgate.net When excited with UV light (e.g., at its absorption maximum of ~265 nm), it emits fluorescent light at a longer wavelength (e.g., ~315 nm). This property can be exploited for highly sensitive detection in certain analytical applications.

Since this compound is a chiral molecule (due to the L-alanine center), chiroptical techniques are vital for confirming its absolute configuration and assessing its enantiomeric purity.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. libretexts.org For a chiral molecule like this, the ORD curve will show a characteristic pattern, known as a Cotton effect, especially near the wavelengths of UV absorption. ubc.ca This provides qualitative information about the stereochemistry.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. libretexts.org It is a highly sensitive technique for probing the stereochemical environment of chromophores. The Fmoc chromophore in the chiral environment of the L-alanine will produce a specific CD spectrum, and the sign and magnitude of the Cotton effects can be used to confirm the L-configuration. rsc.org Furthermore, CD is an excellent tool for determining enantiomeric excess, as the presence of the D-enantiomer would significantly alter the observed spectrum.

Electronic Absorption and Fluorescence Spectroscopy for Chromophoric Behavior and Pyrazole Contribution

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation

Chromatography, particularly high-performance liquid chromatography (HPLC), is the standard method for determining the purity of this compound and for its preparative isolation. chemicalbook.com

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is typically employed. The compound is separated on a non-polar stationary phase (like C18) using a polar mobile phase, commonly a gradient of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA) to improve peak shape. jasco-global.com Purity is determined by integrating the peak area of the main compound relative to any impurities. High-purity grades required for peptide synthesis often specify ≥99% purity by HPLC. merck-lifescience.com.tw

Reaction Monitoring: In solid-phase peptide synthesis (SPPS), HPLC is used to monitor the efficiency of the coupling reaction of this compound to the growing peptide chain. It is also used to analyze the purity of the final crude peptide after cleavage from the resin.

Isolation: Preparative HPLC, using larger columns and higher flow rates, can be used to purify the compound to a very high degree after its initial synthesis.

Interactive Table: Typical HPLC Conditions for Fmoc-Amino Acid Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient, e.g., 5% to 95% B over 20-30 minutes
Flow Rate ~1.0 mL/min
Detection UV Absorbance at 265 nm or 301 nm

These are general conditions and may be optimized for this compound. jasco-global.com

X-ray Crystallography for Solid-State Structural Determination of this compound and its Conjugates

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. nih.gov For Fmoc-protected amino acids and peptides, this method provides critical information on molecular conformation, intermolecular interactions (such as hydrogen bonding and π-π stacking), and the packing of molecules in the solid state. rsc.org While specific crystallographic data for this compound is not publicly available, the analysis of closely related Fmoc-amino acids provides a clear indication of the structural insights that can be obtained.

The crystal structure of an Fmoc-amino acid reveals the conformation of the amino acid itself, the orientation of the bulky Fmoc group, and how these molecules arrange themselves into a stable, repeating lattice. researchgate.net The fluorenyl group often dominates the crystal packing through π-π stacking interactions, while hydrogen bonds involving the carbamate and carboxylic acid groups play a crucial role in directing the assembly. researchgate.netacs.org

For instance, single-crystal X-ray diffraction studies on Fmoc-L-phenylalanine (Fmoc-F) and Fmoc-L-tyrosine (Fmoc-Y) have shown that while both form extensive networks, their packing can differ significantly. rsc.org In the case of Fmoc-F, the molecular arrangement in the crystal state was found to be very similar to its arrangement in self-assembled gel fibers. mdpi.com In contrast, the packing of Fmoc-Y in its crystalline form is primarily driven by interactions between the planar Fmoc groups, which differs from the hydrogen-bond-driven assembly observed in its hydrogels. rsc.org This highlights that while single-crystal structures provide invaluable atomic-level detail, the packing in a crystal may not always directly correspond to the structure of self-assembled materials in solution. rsc.org

In a study of a more complex derivative, Fmoc-4S-(4-iodophenyl) hydroxyproline (B1673980), X-ray crystallography revealed a cis conformation for the Fmoc-proline bond and detailed the intramolecular and intermolecular interactions, including C-H/π interactions and T-shaped stacking of aromatic rings, that stabilize the structure. researchgate.net

The data obtained from such analyses are typically presented in a crystallographic information file (CIF) and include parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Representative Crystallographic Data for an Fmoc-Amino Acid Derivative As specific data for this compound is not available, the following table presents data for a representative Fmoc-amino acid to illustrate the typical parameters obtained from X-ray crystallography.

ParameterValue (for Fmoc-4S-(4-iodophenyl) hydroxyproline)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.87
b (Å)11.23
c (Å)22.45
α (°)90
β (°)90
γ (°)90
Volume (ų)2489
Z4
Data sourced from a study on a modified hydroxyproline derivative. researchgate.net

Advanced Microscopy Techniques for Supramolecular Assemblies (e.g., TEM, SEM, AFM)

Fmoc-protected amino acids, including by extension this compound, are well-known for their ability to self-assemble into a variety of supramolecular structures, such as nanofibers, nanoribbons, and three-dimensional hydrogel networks. reading.ac.uknih.gov Advanced microscopy techniques are indispensable for visualizing these nanoscale and microscale morphologies.

Transmission Electron Microscopy (TEM) allows for high-resolution imaging of the fine structure of self-assembled nanomaterials. For Fmoc-amino acid derivatives, TEM is frequently used to observe the morphology of individual nanofibers, including their width, length, and tendency to twist or bundle. rsc.org For example, cryo-TEM studies of Fmoc-Alanine have revealed remarkable structures where extended fibrillar objects appear to nucleate from spherical cores. reading.ac.uknih.gov In studies of other Fmoc-dipeptides, TEM has been essential in confirming the presence of entangled nanofibrillar networks that constitute the hydrogel structure. rsc.org

Scanning Electron Microscopy (SEM) provides information on the surface topography of materials. In the context of Fmoc-derivative hydrogels, SEM is particularly useful for visualizing the three-dimensional porous network formed by the self-assembled fibers. rsc.orgchinesechemsoc.org SEM images of various Fmoc-dipeptide hydrogels have consistently shown an entangled network of fibers, which is responsible for trapping water and giving the material its gel-like properties. rsc.orgresearchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional information about the surface of a sample. AFM is not only used to visualize the morphology of nanofibers but also to measure their dimensions, such as height and width, with high precision. rsc.orgrsc.org For instance, AFM has been used to reveal the helical nature of nanofibers formed by the co-assembly of enantiomeric Fmoc-amino acid derivatives, demonstrating how molecular chirality can be translated to supramolecular helicity. rsc.org

The morphology of the self-assembled structures is highly dependent on the specific amino acid, the concentration, and the environmental conditions such as pH and solvent composition. rsc.orgchemrxiv.org

Observed Morphologies of Self-Assembled Fmoc-Amino Acid Derivatives via Microscopy This table summarizes findings for various Fmoc-amino acids as specific data for this compound is not available.

Compound/SystemTechnique(s)Observed Morphology
Fmoc-Alaninecryo-TEMFibril-like objects nucleating from spherical cores. reading.ac.uknih.gov
Fmoc-Phenylalaninecryo-TEMMixture of straight and twisted fibrils and nanotapes. reading.ac.uknih.gov
Fmoc-Argininecryo-TEMPlate-like crystals. reading.ac.uknih.gov
Fmoc-dipeptides (FD, FE, FQ)FE-SEMThree-dimensional entangled fibrillar network. rsc.org
Fmoc-FFF (triphenylalanine)SEM, AFMTwisted fibers and nanofibers. researchgate.net
{Fmoc-(L)Glu + (L)Lys}TEM, AFMLeft-handed helical nanofibers. rsc.org
Fmoc-Tyr-Asp-OHTEM, FE-SEM, AFMEntangled uniform nanofibrillar network. rsc.org

These advanced characterization techniques are crucial for establishing structure-property relationships in materials derived from this compound and its conjugates, paving the way for their rational design and application in various scientific fields.

Quantum Mechanical Studies of Electronic Structure and Reactivity of the Pyrazole Moiety

Quantum mechanical calculations provide a detailed understanding of the electronic properties and reactivity of the pyrazole ring within the this compound structure. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov One nitrogen atom is a "pyrrole-like" N1, whose lone pair of electrons participates in the aromatic system, while the other is a "pyridine-like" N2, with a non-conjugated lone pair, allowing it to act as a base. nih.govnih.gov This dual nature makes pyrazole capable of reacting with both acids and bases. nih.gov

The reactivity of the pyrazole ring is influenced by its π-excessive character, which makes it susceptible to electrophilic attack, particularly at the C4 position. chim.it Conversely, it is generally not very reactive towards nucleophiles, which tend to attack at the C3 and C5 positions. chim.it The introduction of electron-donating or electron-withdrawing groups can modulate this reactivity. chim.it For instance, aminopyrazoles are highly reactive precursors for the synthesis of fused heterocyclic systems. chim.it

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the electronic properties of pyrazole derivatives. rsc.org These studies can predict parameters like HOMO-LUMO energy gaps, which are indicative of the molecule's reactivity and electronic transition properties.

Table 1: Calculated Electronic Properties of a Pyrazole Derivative Note: This table is a representative example based on general findings for pyrazole derivatives and not specific to this compound due to a lack of available data.

Parameter Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
Energy Gap (ΔE) 5.3 eV Relates to chemical reactivity and stability

Data is illustrative and based on typical values for pyrazole derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Self-Assembly Processes

Molecular dynamics (MD) simulations are instrumental in exploring the dynamic behavior and conformational flexibility of peptides containing this compound. eurasianjournals.com These simulations can reveal the preferred conformations and the transitions between them, providing a landscape of the molecule's structural possibilities. The incorporation of pyrazole-containing amino acids can significantly influence the secondary structure of peptides, promoting the formation of structures like β-sheets and α-helices. researchgate.net

The self-assembly of peptides is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov The pyrazole moiety, with its aromatic nature and hydrogen bonding capabilities, plays a significant role in these processes. researchgate.net MD simulations can model the hierarchical self-assembly of pyrazole-containing peptides, from the formation of initial aggregates to larger, well-ordered structures like nanorosettes. acs.org These simulations, in conjunction with experimental techniques like NMR, can elucidate the intermolecular hydrogen bonding and π-π stacking interactions that govern these assembly processes. nih.govacs.org

For example, studies on aminopyrazole peptides have shown a hierarchical assembly process where hydrogen bonding leads to the formation of "base" triplets, which then stack via π-π interactions. acs.org The final structures can be stabilized by further interactions, forming complex superstructures. acs.org

Molecular Recognition Modeling and Docking Studies of Pyrazole-Incorporated Peptides

Molecular recognition is a key aspect of the biological activity of peptides, and computational modeling is a valuable tool for studying these interactions. frontiersin.org Docking studies can predict how peptides incorporating this compound might bind to biological targets like proteins and enzymes. rsc.orgnih.govbiointerfaceresearch.comdigitellinc.comresearchgate.net These studies provide insights into the binding modes and affinities of the peptides, helping to explain their biological function. nih.govnih.gov

The pyrazole ring is a versatile scaffold in drug design due to its ability to participate in various interactions, including hydrogen bonding and π-π stacking, with amino acid residues in a protein's active site. nih.gov For instance, the "pyridine-like" nitrogen of the pyrazole can act as a hydrogen bond acceptor. nih.gov Docking studies have been used to investigate the binding of pyrazole derivatives to a range of targets, including kinases and carbonic anhydrases. nih.govnih.gov

In one study, docking of pyrazole derivatives into the active site of tyrosine kinase revealed hydrogen bonding between the pyrazole nitrogen and serine and threonine residues. biointerfaceresearch.com The binding free energies calculated from these simulations can provide a quantitative measure of the binding affinity. biointerfaceresearch.com

Table 2: Representative Docking Results for a Pyrazole-Containing Ligand Note: This table is illustrative and not specific to this compound.

Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues
Tyrosine Kinase 2SRC -17.92 SER177, GLU178, THR179, ARG175 biointerfaceresearch.com
B-cell lymphoma (BCL-2) 4LXD -8.65 Not specified nih.govacs.org
Carbonic Anhydrase I Not specified - Not specified nih.govnih.gov

Data is compiled from various studies on pyrazole derivatives. nih.govbiointerfaceresearch.comnih.govacs.orgnih.gov

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods can be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. Quantum chemical calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. These predictions are valuable for assigning experimental spectra and understanding the relationship between structure and spectroscopic signatures.

The conformational preferences of pyrazole-containing amino acids, which are influenced by intramolecular hydrogen bonding, can be studied using a combination of NMR, FT-IR, and theoretical calculations. nih.govresearchgate.net For example, studies on 3-amino-1H-pyrazole-5-carboxylic acid have shown that an extended conformation is preferred, a finding supported by theoretical calculations. nih.govresearchgate.net

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial for the structure and function of pyrazole-containing peptides. nih.gov Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts in crystal structures. iucr.org This analysis can reveal the relative importance of different types of interactions in the molecular packing. iucr.org Low-temperature NMR experiments, coupled with computational modeling, can also be used to characterize peptide-pyrazole interactions in solution, providing details on the geometry and strength of intermolecular hydrogen bonds. nih.gov

Mechanistic Studies of Reaction Pathways involving this compound

This compound is a key building block in Fmoc solid-phase peptide synthesis (SPPS). sigmaaldrich.com Computational studies can help to elucidate the mechanisms of the reactions involved in SPPS, such as the deprotection of the Fmoc group and the coupling of amino acids. embrapa.br

The Fmoc group is typically removed by treatment with a base like piperidine. The mechanism involves the removal of the acidic proton from the fluorenyl group, followed by a β-elimination step. embrapa.br The subsequent coupling reaction involves the activation of the carboxylic acid of the incoming Fmoc-amino acid, often using a coupling reagent like HOBt, to facilitate the formation of the peptide bond. embrapa.br

Computational modeling can be used to study the transition states and reaction intermediates of these processes, providing a more detailed understanding of the reaction kinetics and potential side reactions. For example, the formation of impurities like β-alanine derivatives during the synthesis of Fmoc-protected amino acids has been investigated through mechanistic studies. researchgate.net Another area of study is the development of new ligation methods, such as N-acyl pyrazole and cysteine ligation (APCL), where computational insights can aid in optimizing reaction conditions. rsc.org

Applications of Fmoc Ala 1 Pyz Oh in Contemporary Chemical Research

Integration into Peptide and Peptidomimetic Scaffolds for Enhanced Functionality

The use of Fmoc-protected amino acids is fundamental to standard solid-phase peptide synthesis (SPPS), a technique that allows for the precise, stepwise construction of peptide chains. bachem.comnih.gov Fmoc-Ala(1-Pyz)-OH serves as a specialized reagent within this framework, enabling the introduction of the pyrazolyl-alanine residue at any desired position in a peptide sequence. scbt.com

The introduction of a pyrazolylalanine residue imposes significant structural constraints on a peptide backbone. The bulky pyrazole (B372694) ring restricts the conformational freedom around the Cα-Cβ and Cβ-Cγ bonds, influencing the local peptide fold. This is a common strategy for designing peptides with more defined and stable three-dimensional structures.

Research on other peptidomimetics containing pyrazole scaffolds has shown that these heterocyclic units are effective in creating specific secondary structures. researchgate.net The pyrazole moiety can engage in intramolecular hydrogen bonds and steric interactions that guide the peptide into particular turn or sheet-like conformations, which would be less favorable with a simple alanine (B10760859) residue. While direct conformational studies on peptides containing solely Ala(1-Pyz) are not extensively documented, the principles derived from analogous systems, such as pyrrolo-pyrazole peptidomimetics, suggest a strong influence on peptide structure. researchgate.netacs.org

Table 1: Comparison of Side Chain Properties

Feature L-Alanine 3-(1-pyrazolyl)-L-alanine
Side Chain -CH₃ -CH₂-(C₃H₃N₂)
Nature Aliphatic, Non-polar Aromatic, Heterocyclic, Polar
Size Small Bulky

| Key Interactions | Hydrophobic | Steric hindrance, hydrogen bonding (acceptor), π-π stacking |

Peptidomimetics are designed to mimic the structure and function of natural peptides but offer improved properties like enhanced stability and target affinity. The incorporation of 3-(1-pyrazolyl)-L-alanine is a key strategy in this field. The pyrazole ring is a bioisostere of the imidazole (B134444) ring found in histidine, meaning it has a similar size, shape, and electronic distribution. This allows it to mimic histidine in interactions with biological targets.

The pyrazole ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, enabling it to bind to receptor pockets or enzyme active sites. This can be used to either block a natural protein-protein interaction or to create a peptide that inhibits an enzyme. For instance, studies on other pyrazole-derived peptidomimetics have demonstrated potent antibiofilm activity, indicating that the pyrazole moiety can effectively disrupt biological processes. mdpi.com The mechanism often involves the pyrazole ring mimicking a natural substrate to bind to an enzyme's active site, thereby modulating its activity.

Alanine is known for its high propensity to form α-helical structures in peptides. nih.gov The substitution of alanine with a bulkier, structurally distinct residue like Ala(1-Pyz) can be used to either reinforce or disrupt this tendency. The specific placement of the pyrazolyl group can introduce a "kink" or turn, breaking a helical segment and promoting the formation of β-turns or sheet structures. nih.gov

Conversely, the pyrazole's ability to form specific non-covalent interactions, such as hydrogen bonds or stacking with other aromatic residues in the sequence, could be harnessed to stabilize a desired conformation. The flanking amino acids and their position relative to the Ala(1-Pyz) residue would critically influence the final secondary structure, offering a tool for the rational design of peptides with predefined shapes. nih.gov

Peptidomimetic Design for Modulating Specific Biomolecular Interactions

Utilization in Supramolecular Chemistry and Self-Assembling Systems

Fmoc-conjugated amino acids and short peptides are widely recognized as powerful building blocks for creating self-assembled nanomaterials. acs.orgmdpi.com The driving force behind this assembly is a combination of non-covalent interactions, primarily π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. researchgate.net

This compound is an archetypal amphiphile, possessing a large, hydrophobic Fmoc headgroup and a smaller, more polar amino acid tail. In aqueous or organic solvents, these molecules are expected to spontaneously organize to minimize unfavorable interactions. This process typically leads to the formation of elongated, one-dimensional nanostructures.

The primary interactions governing this assembly would be:

π-π Stacking: Strong attractive forces between the planar fluorenyl rings of the Fmoc groups.

Hydrogen Bonding: Formation of intermolecular hydrogen bonds between the carboxylic acid and amide groups of the peptide backbone, often leading to β-sheet-like arrangements.

Side-Chain Interactions: The pyrazole rings could contribute additional π-stacking or hydrogen bonding interactions, further stabilizing the assembled structure and influencing the properties of the resulting material.

This self-assembly process can lead to the formation of a three-dimensional fibrous network that entraps solvent molecules, resulting in the formation of a supramolecular gel. researchgate.netresearchgate.net Research on related Fmoc-dipeptides and peptidomimetics containing pyrazole scaffolds has confirmed their ability to form stable organogels, indicating that this compound is a potent gelator. researchgate.net

Table 2: Driving Forces in the Self-Assembly of this compound

Interaction Type Participating Groups Role in Assembly
π-π Stacking Fmoc groups, Pyrazole rings Primary driving force for aggregation
Hydrogen Bonding Carboxyl (-COOH), Amide (-NHCO-) Directional force; promotes fibril formation
Hydrophobic Interactions Fmoc group Sequesters non-polar groups away from solvent

| Steric Repulsion | Bulky side chains | Influences packing and morphology |

The self-assembly of this compound results in the creation of soft materials, specifically hydrogels or organogels, composed of nanoscale fibrils. acs.org These materials are of great interest for applications in tissue engineering, drug delivery, and catalysis. The properties of the resulting nanostructures—such as fiber diameter, persistence length, and network density—can be tuned by controlling assembly conditions like concentration, solvent, and pH.

Furthermore, these peptide-based nanostructures can be processed into more complex materials. For example, research on dipeptides containing a pyrrolo-pyrazole scaffold demonstrated that they could be fabricated into micro- and nanofibers using electrospinning. acs.org This technique allows for the creation of aligned fiber mats and coatings on surfaces, opening up possibilities for creating functional biomaterials from this compound and its derivatives.

Investigation of Self-Assembly Mechanisms and Driving Forces

The self-assembly of Fmoc-amino acid conjugates, including those with pyrazole-modified alanine, is a complex process governed by a delicate balance of non-covalent interactions. The fluorenylmethoxycarbonyl (Fmoc) group itself is a primary driver for aggregation, primarily through π-stacking and hydrophobic interactions between the bulky aromatic fluorenyl rings. acs.orgreading.ac.uk This inherent tendency to self-assemble is a well-documented phenomenon, even for single amino acid conjugates. reading.ac.uk

Beyond the influence of the Fmoc group, the self-assembly process is further directed by a combination of other intermolecular forces. These include hydrogen bonding between the peptide backbones, electrostatic interactions, and additional hydrophobic interactions contributed by the amino acid side chains. acs.orgresearchgate.net For this compound, the pyrazole ring introduces an additional layer of complexity and potential for specific interactions. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, further stabilizing the self-assembled structures.

Development of Chemical Biology Probes and Tools

The unique structural and electronic properties of this compound make it a valuable building block for the creation of sophisticated tools for chemical biology research. Its incorporation into peptides allows for the development of probes and tags to investigate complex biological processes.

Design of Molecular Probes for Bioimaging and Sensing Applications

The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a key feature in the design of fluorescent probes. nih.gov While the Fmoc group itself possesses inherent fluorescence, the addition of the pyrazole ring can modulate these properties. The nitrogen and oxygen atoms within the pyrazole-modified amino acid can act as recognition groups for specific analytes. mdpi.com For example, amino acid-functionalized polyfluorenes have been developed as highly sensitive fluorescent sensors for the detection of ions like Cr₂O₇²⁻. mdpi.com The interaction between the heteroatoms of the modified amino acid and the target analyte can lead to a change in the fluorescence signal, enabling detection at very low concentrations. mdpi.com This principle can be applied to design probes where the binding of a specific biological target to the pyrazole-containing peptide induces a measurable change in fluorescence, allowing for bioimaging and sensing applications. mdpi.com

Studies of Protein-Ligand and Protein-Protein Interactions via Pyrazole-Modified Peptides

Pyrazole derivatives are recognized as important scaffolds in medicinal chemistry for their ability to participate in various non-covalent interactions, making them valuable for studying and modulating protein interactions. nih.govacs.org The pyrazole ring can act as both a hydrogen bond donor and acceptor, contributing to the stability of peptide-protein complexes. nih.gov

The incorporation of this compound into peptide sequences allows for the synthesis of custom peptides designed to mimic or disrupt specific protein-protein interactions (PPIs). rsc.orgunimi.it These pyrazole-modified peptides can serve as tools to probe the binding interfaces of proteins. rsc.org The pyrazole moiety can be strategically positioned to interact with key residues at the protein interface, providing insights into the structural requirements for binding. For example, in the design of small molecules to mimic peptide binding, pyrazole has been used to replicate the hydrogen bonding and hydrophobic characteristics of key amino acid residues like arginine. rsc.org Furthermore, the study of how these modified peptides bind to their targets can inform the development of peptidomimetics with enhanced stability and therapeutic potential.

Application in Proteomics Research Methodologies, including Peptide Tagging and Recognition

In the field of proteomics, which involves the large-scale study of proteins, this compound serves as a specialized building block for creating peptide-based tools. nih.gov Peptides containing this modified amino acid can be synthesized for use as probes and markers to elucidate protein dynamics and function.

The pyrazole moiety can be used as a unique tag for peptide recognition. By incorporating this compound into a peptide sequence, a specific recognition site is created that can be targeted by other molecules or used for separation and identification in complex biological samples. This is crucial for applications such as biomarker identification and understanding disease pathways. nih.gov The ability to create peptides with precise structural and functional attributes is central to many proteomic techniques, and the use of modified amino acids like this compound expands the toolbox available to researchers.

Contribution to Chiral Chemistry and Asymmetric Synthesis

The inherent chirality of L-alanine in the this compound structure makes it a valuable component in the field of asymmetric synthesis, particularly in the design of chiral ligands for catalysis.

Role of this compound in Chiral Ligand Design for Catalysis

Asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of a chemical reaction. rsc.org While traditional approaches often focus on chiral ligands coordinating to a metal center, the design of peptide-based ligands has emerged as a powerful strategy.

Compound Information

Enantioselective Synthesis Applications Utilizing the Pyrazole Moiety

The strategic placement of a pyrazole ring within a chiral molecule like this compound offers significant potential for applications in enantioselective synthesis. The pyrazole moiety, with its distinct electronic and coordination properties, can serve as a powerful tool for controlling stereochemical outcomes in a variety of chemical transformations. While direct applications of this compound in this specific context are emerging, the broader use of chiral pyrazole-containing compounds in asymmetric catalysis provides a clear framework for its potential utility.

The pyrazole nucleus can influence enantioselectivity through several mechanisms. It can act as a bidentate or monodentate ligand, coordinating to a metal center to create a chiral catalytic environment. This chiral space dictates the trajectory of incoming reactants, favoring the formation of one enantiomer over the other. Additionally, the pyrazole ring can function as a directing group, positioning a catalyst or reagent to react at a specific site and from a specific face of the substrate.

Research has demonstrated the effectiveness of pyrazole derivatives in a range of enantioselective reactions. For instance, chiral pyrazole-based ligands have been successfully employed in metal-catalyzed reactions, including asymmetric hydrogenations, cross-coupling reactions, and cycloadditions. mjcce.org.mkmdpi.com In these cases, the pyrazole's nitrogen atoms coordinate to the metal, and the chirality of the ligand backbone, often derived from an amino acid or another chiral source, translates into high enantiomeric excesses in the products.

A notable strategy involves the use of chiral phosphoric acids to catalyze reactions involving pyrazole-containing nucleophiles. researchgate.netresearchgate.netacs.org For example, the enantioselective Friedel-Crafts alkylation of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters yields pyrazole-based α-amino acid derivatives with high yields and enantioselectivities, reaching up to 98% and 99% respectively. researchgate.netresearchgate.net This transformation is believed to proceed through a dual hydrogen-bonding interaction between the catalyst and both the pyrazole and imine substrates, creating a highly organized transition state that effectively controls the stereochemistry. researchgate.net Similarly, organocatalytic C-H arylation reactions of 3-aryl-5-aminopyrazoles with quinone derivatives have been developed to synthesize axially chiral arylpyrazoles with excellent yields and enantioselectivities (up to 95% yield and 99% ee). acs.orgrsc.org

Furthermore, pyrazole moieties have been incorporated into organocatalysts for reactions like the asymmetric Henry reaction (a nitro-aldol reaction). mjcce.org.mk Chiral pyrazole carboxamides, derived from chiral amino alcohols, have been shown to catalyze the addition of nitromethane (B149229) to aldehydes with good yields and moderate to high enantioselectivity. mjcce.org.mk

The application of bicyclo[1.1.0]butane (BCB) derivatives functionalized with acyl pyrazole groups in catalytic asymmetric (3+3) cycloadditions represents another innovative approach. chinesechemsoc.org Using a chiral Co(II)/PyIPI Lewis acid catalytic system, these pyrazole-functionalized BCBs react with nitrones to produce complex heterocyclic structures with two congested quaternary carbon centers and a chiral aza-trisubstituted carbon center in high yields and with excellent diastereo- and enantioselectivity. chinesechemsoc.org

While research has heavily focused on pyrazolone (B3327878) derivatives and other specifically substituted pyrazoles, the principles underlying their stereochemical control are directly applicable to this compound. researchgate.net The combination of the chiral alanine backbone and the coordinating pyrazole ring in this compound makes it a promising candidate for development as a chiral ligand or organocatalyst. Future research may involve the deprotection of the Fmoc group and subsequent modification to create novel catalytic systems where the inherent chirality of the alanine and the versatile coordination of the pyrazole work in concert to achieve high levels of enantioselectivity.

The following table summarizes representative examples of enantioselective reactions where the pyrazole moiety plays a key role in stereocontrol, illustrating the potential applications for which derivatives of this compound could be designed.

Table 1: Examples of Enantioselective Reactions Utilizing Chiral Pyrazole Derivatives

Reaction Type Pyrazole Substrate/Ligand Catalyst Key Outcome Yield Enantiomeric Excess (ee)
aza-Friedel-Crafts Reaction N-Aryl-5-aminopyrazoles Chiral Spirocyclic Phosphoric Acid Pyrazole-based α-amino acid derivatives 67-98% 73-99%
C-H Arylation 3-Aryl-5-aminopyrazoles Chiral Phosphoric Acid Axially chiral arylpyrazoles up to 95% up to 99%
(3+3) Cycloaddition Acyl pyrazole-functionalized BCBs Chiral Co(II)/PyIPI Lewis Acid Hetero-BCHep structures 81-99% 92-99%
Henry Reaction Chiral pyrazole-3-carboxamides CuCl Chiral nitroalcohols Appropriate Values Appropriate Values

Challenges and Future Directions in Fmoc Ala 1 Pyz Oh Research

Overcoming Synthetic Hurdles for Scalable and Sustainable Production

The widespread application of Fmoc-Ala(1-Pyz)-OH is currently hampered by challenges in its synthesis, particularly concerning scalability and sustainability. Current synthetic routes can be complex, and may not be economically viable for large-scale production. acs.org Future efforts will likely focus on developing more efficient and environmentally friendly synthetic methodologies. acs.org This includes exploring novel catalytic systems, optimizing reaction conditions to improve yields and reduce waste, and potentially developing enzymatic or chemo-enzymatic routes that offer greater sustainability. A key objective is to create a robust and cost-effective synthesis that can meet the demands of both academic research and industrial applications. acs.org

Addressing Sequence-Specific Aggregation Phenomena in Solid-Phase Peptide Synthesis with Pyrazole (B372694) Moieties

A significant challenge in the use of this compound in solid-phase peptide synthesis (SPPS) is the propensity for sequence-specific aggregation. The incorporation of pyrazole-containing residues can disrupt the regular hydrogen bonding patterns of the peptide backbone, but can also introduce new intermolecular interactions that lead to aggregation. This aggregation can hinder coupling efficiencies and deprotection steps, ultimately lowering the yield and purity of the target peptide. amidetech.com

Future research will need to systematically investigate the factors that contribute to this aggregation. This includes the influence of the peptide sequence, the position of the pyrazole moiety, and the choice of coupling reagents and solvents. chemrxiv.org Strategies to mitigate aggregation, such as the use of pseudoprolines, backbone-protecting groups, or specialized "difficult peptide" synthesis protocols, will need to be adapted and optimized for pyrazole-containing peptides. csic.esnih.gov A deeper understanding of these aggregation phenomena will be crucial for the successful synthesis of complex peptides incorporating this compound.

Advanced Characterization of Complex Supramolecular Assemblies and Their Dynamic Behavior

The pyrazole ring in this compound provides a unique handle for directing the formation of complex supramolecular assemblies. numberanalytics.commdpi.com These assemblies, driven by non-covalent interactions such as hydrogen bonding and π-π stacking, can exhibit intricate architectures and dynamic behaviors. numberanalytics.comresearchgate.net A significant challenge lies in the detailed characterization of these often-transient and complex structures. numberanalytics.comresearchgate.net

Future research will increasingly rely on a combination of advanced analytical techniques to probe these assemblies. numberanalytics.com High-resolution spectroscopic methods like 2D NMR and fluorescence spectroscopy can provide insights into molecular interactions and dynamics in solution. numberanalytics.com For solid-state characterization, techniques such as single-crystal X-ray diffraction and cryo-electron microscopy will be invaluable for elucidating the three-dimensional structures of these assemblies. numberanalytics.com Computational modeling and molecular dynamics simulations will also play a crucial role in understanding the dynamic behavior and the factors governing the self-assembly process. researchgate.net

Expanding the Scope of Pyrazole-Mediated Molecular Recognition in Diverse Chemical Systems

The pyrazole moiety is a versatile functional group capable of participating in a variety of molecular recognition events, including hydrogen bonding and metal coordination. researchgate.netnih.govacs.org This opens up possibilities for designing peptides with specific binding properties for applications in areas like sensing, catalysis, and drug delivery. nih.gov A key challenge is to fully understand and exploit the molecular recognition capabilities of the pyrazole ring within a peptide context.

Future research will focus on designing and synthesizing pyrazole-containing peptides that can selectively bind to a range of targets, including metal ions, small organic molecules, and biomacromolecules. researchgate.netnih.gov This will involve a combination of rational design, combinatorial library screening, and detailed structural and biophysical characterization of the resulting complexes. The insights gained will pave the way for the development of novel sensors, catalysts, and therapeutic agents based on the unique molecular recognition properties of the pyrazole moiety.

Theoretical Advancements in Predicting the Behavior and Interactivity of Pyrazole-Containing Peptides

Computational methods are becoming increasingly powerful tools for predicting the structure, dynamics, and interactions of peptides. nih.gov However, accurately modeling the behavior of non-standard amino acids like this compound presents a significant challenge. The unique electronic and steric properties of the pyrazole ring require the development and validation of specific force field parameters to ensure accurate simulations.

Future advancements in this area will focus on creating more robust and predictive computational models for pyrazole-containing peptides. This will involve the use of quantum mechanical calculations to derive accurate parameters for the pyrazole moiety and the validation of these parameters against experimental data. nih.gov Improved theoretical models will enable the in-silico screening of peptide sequences, the prediction of their aggregation propensities, and the design of novel supramolecular assemblies with desired properties, thus accelerating the research and development process.

Development of Novel Biotechnological and Material Science Applications Based on this compound Conjugates

The unique properties of this compound make it an attractive building block for the development of novel biomaterials and biotechnological tools. researchgate.netpeerj.com Conjugating peptides containing this amino acid to other molecules, such as polymers, nanoparticles, or therapeutic agents, could lead to materials with enhanced stability, targeted delivery capabilities, or novel catalytic activities. researchgate.netpeerj.com

Q & A

Q. What are the critical steps in synthesizing Fmoc-Ala(1-Pyz)-OH using Fmoc-based solid-phase peptide synthesis (SPPS)?

The synthesis involves sequential deprotection, coupling, and purification steps. For example:

  • Deprotection : Use 20% piperidine in N-methyl-2-pyrrolidone (NMP) to remove the Fmoc group from Fmoc-Ala Wang resin. Wash with DMF, DCM, MeOH, and ether to eliminate residual reagents .
  • Coupling : Activate Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH) with HBTU and DIEA in NMP. React for 45 minutes under nitrogen, ensuring complete coupling monitored by Kaiser test .
  • Purification : After cleavage from the resin (e.g., using TFA), purify via reversed-phase HPLC with gradients (e.g., 1–4% MeOH/DCM) to isolate the target compound .

Q. How does the Fmoc protection strategy influence the stability of this compound during synthesis?

The Fmoc group provides orthogonal protection for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine). This avoids harsh acidic conditions that could degrade sensitive moieties like the 1-Pyz (pyrazolyl) side chain. Stability is further enhanced by using inert solvents (e.g., DMF) and low temperatures (0–4°C) during coupling .

Q. What analytical methods are essential for verifying the purity and identity of this compound?

  • HPLC : Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>98% required for peptide synthesis) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., C18H17NO4 for Fmoc-β-Ala-OH, MW 311.3) and detect side products .
  • 1H-NMR : Verify structural integrity, focusing on characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for this compound in sterically hindered environments?

Steric hindrance from the 1-Pyz group may reduce coupling efficiency. Mitigation strategies include:

  • Activation Reagents : Use HATU instead of HBTU for higher reactivity .
  • Extended Reaction Times : Increase coupling duration to 2–4 hours.
  • Double Coupling : Repeat the coupling step with fresh reagents to ensure completion .
  • Solvent Optimization : Replace DMF with DCM/NMP mixtures to improve solubility .

Q. What are the implications of β-strand conformation in this compound for membrane interaction studies?

The 1-Pyz group can stabilize β-strand conformations, enhancing interactions with lipid bilayers. For example:

  • Cholesterol-Dependent Binding : β-strands may align with lipid headgroups in cholesterol-rich membranes, as observed in HIV fusion peptide analogs .
  • Fluorescence Quenching Assays : Use Trp-containing analogs to monitor proximity to lipid headgroups via fluorescence changes .

Q. How do side-chain modifications (e.g., 1-Pyz) impact the metabolic stability of peptides containing this compound?

The 1-Pyz group introduces rigidity and hydrogen-bonding capacity, which can:

  • Reduce Proteolytic Degradation : Steric hindrance limits enzyme access to the peptide backbone.
  • Enhance Bioactivity : Conformational constraints improve receptor binding, as seen in apelin-13 mimetics .
  • Validate via Stability Assays : Incubate peptides in serum or trypsin solutions, monitoring degradation via HPLC .

Data Contradiction Analysis

Q. Discrepancies in reported solubility of this compound analogs: How to resolve them?

Variations in solubility (e.g., Fmoc-β-Ala-OH is soluble in water, while Fmoc-Ala(β-cyclobutyl)-OH requires DMSO) arise from side-chain hydrophobicity. To address contradictions:

  • Solvent Screening : Test solubility in water, acetic acid (1%), DMSO, or ethanol, as described for Fmoc-Lys(Boc)-OH .
  • Co-solvent Systems : Use water/DMSO mixtures (e.g., 1:1 v/v) to balance polarity .

Q. Conflicting yields in SPPS protocols: What factors contribute to variability?

Yield discrepancies (e.g., 65–77% in Fmoc-Tyr analogs ) may stem from:

  • Resin Swelling : Ensure proper resin hydration in DCM before synthesis .
  • Coupling Monitoring : Use ninhydrin tests to detect incomplete reactions early.
  • Cleavage Efficiency : Optimize TFA/scavenger ratios (e.g., 95:2.5:2.5 TFA/H2O/TIS) to minimize side-chain degradation .

Methodological Tables

Q. Table 1. Key Reaction Conditions for this compound Synthesis

StepReagents/ConditionsReference
Deprotection20% piperidine in NMP, 0°C, 30 min
CouplingHBTU/DIEA, NMP, 45 min, RT
PurificationRP-HPLC (C18, MeOH/DCM gradient)
Side-Chain StabilityTFA cleavage with 2.5% H2O/2.5% TIS

Q. Table 2. Solubility Profiles of Fmoc-Protected Analogs

CompoundSolubility (mg/mL)SolventReference
Fmoc-β-Ala-OH≥4.69 (H2O), ≥100.8 (DMSO)Water/DMSO
Fmoc-Lys(Boc)-OH≥51 (EtOH)Ethanol
Fmoc-Ala(β-cyclobutyl)-OHSoluble in DMSODMSO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.